
tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO5S and its molecular weight is 265.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Q & A
Basic Research Questions
Q. What is the synthetic methodology for preparing tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate?
- The compound is synthesized via sulfonylation of the corresponding alcohol precursor. A typical procedure involves reacting (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0°C to room temperature . Purification is achieved via standard aqueous workup and solvent evaporation.
Q. How is the stereochemical integrity of the pyrrolidine ring maintained during synthesis?
- The stereochemistry is preserved by using enantiomerically pure starting materials (e.g., (R)-configured alcohol precursors) and mild reaction conditions to avoid racemization. Reaction progress is monitored via TLC or HPLC to confirm retention of stereochemistry .
Q. What characterization techniques are critical for verifying the compound’s structure?
- 1H/13C NMR : Assignments of pyrrolidine ring protons (δ 3.5–4.5 ppm for methine adjacent to sulfonate) and tert-butyl group (δ 1.4 ppm).
- HRMS : Accurate mass determination (e.g., calculated m/z for C10H19NO5S: 265.3266) .
- IR : Peaks at ~1350 cm⁻¹ (S=O stretching) confirm sulfonate formation .
Q. What safety precautions are required when handling this compound?
- The compound is classified as an irritant (Xi hazard symbol). Key precautions include:
- Use of PPE (gloves, goggles, lab coat).
- Avoidance of heat/sparks (P210 precaution) .
- Immediate medical consultation if exposed (P101 precaution) .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step?
- Temperature control : Maintaining 0°C during MsCl addition minimizes side reactions (e.g., hydrolysis).
- Stoichiometry : A 1.2–1.5 molar excess of MsCl ensures complete conversion.
- Solvent choice : Anhydrous DCM prevents moisture interference, while triethylamine acts as both base and proton scavenger .
Q. What strategies address low regioselectivity in related pyrrolidine derivatives?
- Protecting group modulation : The tert-butyloxycarbonyl (Boc) group stabilizes the pyrrolidine ring, reducing undesired side reactions.
- Directed functionalization : Use of directing groups (e.g., hydroxyl or sulfonate) enhances regiocontrol during subsequent substitutions .
Q. How does the sulfonate group influence the compound’s reactivity in nucleophilic substitutions?
- The methylsulfonyl (mesyl) group is an excellent leaving group, enabling SN2 reactions with amines, thiols, or alkoxides. For example, it can be displaced by nucleophiles to generate pyrrolidine-based pharmacophores (e.g., amine derivatives) .
Q. What are the applications of this compound in medicinal chemistry?
- Intermediate for drug discovery : It serves as a key precursor for synthesizing sphingosine-1-phosphate (S1P) receptor modulators and BET bromodomain inhibitors .
- Pro-drug development : The Boc group facilitates controlled release of active moieties under physiological conditions .
Q. How can competing side reactions (e.g., ring-opening) be mitigated during functionalization?
- Low-temperature conditions : Reactions performed at –20°C to 0°C minimize ring strain-induced decomposition.
- Bulky nucleophiles : Steric hindrance reduces undesired ring-opening pathways .
Q. Methodological Notes
Properties
IUPAC Name |
tert-butyl 3-methylsulfonyloxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16-17(4,13)14/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQRKOSMSFLBTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399808 | |
Record name | tert-Butyl 3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141699-57-2 | |
Record name | tert-Butyl 3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141699-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(methanesulfonyloxy)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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